molecular formula C14H30N4S B14455226 Bis(diethylamino)-N,N-diethylmethaniminium thiocyanate CAS No. 74119-86-1

Bis(diethylamino)-N,N-diethylmethaniminium thiocyanate

Cat. No.: B14455226
CAS No.: 74119-86-1
M. Wt: 286.48 g/mol
InChI Key: BVXFFLCTHBTOSO-UHFFFAOYSA-M
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Description

Bis(diethylamino)-N,N-diethylmethaniminium thiocyanate is a chemical compound that belongs to the class of organoaminosilane compounds. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes diethylamino groups and a thiocyanate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(diethylamino)-N,N-diethylmethaniminium thiocyanate typically involves the reaction of diethylamine with a suitable precursor under controlled conditions. One common method involves the reaction of diethylamine with a silicon-containing compound, such as bis(diethylamino)silane, in the presence of a thiocyanate source. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

Bis(diethylamino)-N,N-diethylmethaniminium thiocyanate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The thiocyanate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Bis(diethylamino)-N,N-diethylmethaniminium thiocyanate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of advanced materials, including coatings and polymers.

Mechanism of Action

The mechanism of action of Bis(diethylamino)-N,N-diethylmethaniminium thiocyanate involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Bis(diethylamino)silane: A related compound with similar applications in the semiconductor industry.

    Tris(dimethylamino)silane: Another organoaminosilane with different reactivity and applications.

    Diisopropylaminosilane: Used in similar contexts but with distinct properties.

Uniqueness

Bis(diethylamino)-N,N-diethylmethaniminium thiocyanate stands out due to its specific combination of diethylamino groups and thiocyanate moiety, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and material properties.

Properties

CAS No.

74119-86-1

Molecular Formula

C14H30N4S

Molecular Weight

286.48 g/mol

IUPAC Name

bis(diethylamino)methylidene-diethylazanium;thiocyanate

InChI

InChI=1S/C13H30N3.CHNS/c1-7-14(8-2)13(15(9-3)10-4)16(11-5)12-6;2-1-3/h7-12H2,1-6H3;3H/q+1;/p-1

InChI Key

BVXFFLCTHBTOSO-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C(=[N+](CC)CC)N(CC)CC.C(#N)[S-]

Origin of Product

United States

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